Cas no 1806866-21-6 (2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid)

2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative with a unique structural motif, combining a difluoromethyl group with an acetic acid side chain. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the diamino and acetic acid functionalities provide sites for further derivatization. Its pyridine core offers a rigid scaffold, facilitating interactions with biological targets. This compound is particularly valuable in the synthesis of novel pharmaceuticals or crop protection agents, where fluorinated heterocycles are increasingly sought after for their improved physicochemical properties.
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid structure
1806866-21-6 structure
Product name:2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid
CAS No:1806866-21-6
MF:C8H9F2N3O2
Molecular Weight:217.172768354416
CID:4849205

2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid
    • インチ: 1S/C8H9F2N3O2/c9-7(10)6-3(1-5(14)15)4(11)2-13-8(6)12/h2,7H,1,11H2,(H2,12,13)(H,14,15)
    • InChIKey: ZPCBRPNCKVAWDB-UHFFFAOYSA-N
    • SMILES: FC(C1C(N)=NC=C(C=1CC(=O)O)N)F

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 102

2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029074752-500mg
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid
1806866-21-6 97%
500mg
$1,646.30 2022-03-31
Alichem
A029074752-1g
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid
1806866-21-6 97%
1g
$3,099.20 2022-03-31
Alichem
A029074752-250mg
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid
1806866-21-6 97%
250mg
$988.80 2022-03-31

2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid 関連文献

2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acidに関する追加情報

Introduction to 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid (CAS No. 1806866-21-6)

2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid, identified by the CAS number 1806866-21-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. Its unique structural framework, featuring both amino and carboxylic acid functional groups alongside a difluoromethyl substituent, positions it as a versatile intermediate in the development of novel therapeutic agents. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging role in contemporary medicinal chemistry research.

The molecular structure of 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid encompasses a pyridine core, which is a cornerstone scaffold in medicinal chemistry due to its prevalence in biologically active molecules. The presence of two amino groups at the 2- and 5-positions enhances its reactivity, making it amenable to further functionalization through condensation reactions, Schiff base formations, or as a precursor in heterocyclic ring constructions. The 3-(difluoromethyl) group introduces electronic and steric influences that can modulate binding interactions within biological targets, while the terminal 4-acetic acid moiety provides an acidic proton and potential sites for further derivatization.

In synthetic chemistry, 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid serves as a crucial building block for constructing more complex molecules. Its dual amino functionalities allow for the formation of amides, ureas, or hydrazides with carboxylic acid-derived reagents. The difluoromethyl group is particularly noteworthy; it is often incorporated into drug candidates to improve metabolic stability by resisting oxidative degradation and enhancing lipophilicity through its electron-withdrawing nature. This makes it a valuable component in designing molecules targeting enzyme active sites or receptor binding pockets where such structural features contribute to improved pharmacokinetic profiles.

Recent advancements in drug discovery have highlighted the utility of fluorinated pyridine derivatives like 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid. Studies published in leading pharmaceutical journals have demonstrated its incorporation into kinase inhibitors and antiviral agents. For instance, modifications of this scaffold have yielded compounds exhibiting potent activity against Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis. The fluorine atoms enhance binding affinity by participating in hydrophobic interactions and dipole-dipole forces with aromatic residues in protein targets. Furthermore, computational modeling has suggested that the electron-withdrawing effect of the difluoromethyl group can fine-tune the electronic properties of adjacent functional groups, optimizing hydrogen bonding networks within active sites.

The carboxylic acid group at the 4-position of 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid offers additional synthetic flexibility. It can be esterified to improve solubility or coupled with thiol-containing compounds via disulfide linkages for controlled release applications. Additionally, this moiety is conducive to forming chelates with metal ions when paired with appropriate ligands—a strategy frequently employed in metallodrug development for enhanced cytotoxicity against cancer cell lines. Such versatility underscores its importance not only as an intermediate but also as a precursor for multifunctional therapeutics.

The synthesis of 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid typically involves multi-step organic transformations starting from commercially available pyridine derivatives. A common route begins with halogenation at the 3-position followed by nucleophilic substitution with difluoromethanol or related reagents to introduce the difluoromethyl group. Subsequent reduction of nitro groups (if present) and selective diazotization allow for installation of the amino functionalities at the 2- and 5-positions via Sandmeyer reactions or direct amination protocols using palladium-catalyzed cross-coupling techniques. The final step often entails carboxylation at the 4-position through oxidation or carboxylation methodologies such as Boc-mediated introduction followed by acidic hydrolysis.

Evaluation of 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid in preclinical studies has revealed promising biological activities across multiple therapeutic areas. Researchers have explored its potential as an intermediate for antitumor agents by linking it to alkylating groups known to disrupt DNA replication in rapidly dividing cells. Additionally, its incorporation into peptidomimetics has shown promise in targeting bacterial infections by mimicking natural ligands that interact with bacterial cell wall biosynthesis enzymes. The bifunctional nature—combining basicity from amino groups with acidity from the carboxylate—makes it particularly adaptable for designing molecules capable of dual interaction mechanisms within complex biological systems.

The growing interest in fluorinated heterocycles has positioned 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid as an attractive candidate for further exploration by medicinal chemists seeking novel pharmacophores. Its ability to serve as a scaffold allows medicinal chemists to systematically vary substituents while maintaining key structural elements that mediate biological activity. This adaptability is crucial when navigating optimization campaigns aimed at improving potency (IC50), selectivity (SAR), and pharmacokinetics (ADME). As computational methods advance alongside experimental capabilities through techniques like high-throughput screening (HTS), compounds derived from this scaffold are likely to continue contributing significantly to drug discovery pipelines.

Future directions involving 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid may include exploring its role in developing next-generation biologics such as monoclonal antibodies or fusion proteins where small molecule fragments derived from this compound could enhance binding affinity or stability during production processes like purification under various pH conditions or storage stability over time when incorporated into biopharmaceutical formulations designed for long-term efficacy without degradation issues caused by hydrolysis reactions at susceptible bonds within polypeptide chains.

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